molecular formula C10H12N4O B2921563 [3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine CAS No. 944906-01-8

[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine

Cat. No.: B2921563
CAS No.: 944906-01-8
M. Wt: 204.233
InChI Key: SAUQVKXTZPBQJN-UHFFFAOYSA-N
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Description

[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine is a high-purity chemical intermediate featuring a 1,2,4-triazole core scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The compound's molecular formula is C10H12N4O, and it is supplied as a hydrochloride salt (CID 50877174) . The 1,2,4-triazole ring system is a well-established pharmacophore of significant interest in drug discovery due to its ability to bind effectively with various biological targets through hydrogen bonding and dipole interactions . Derivatives of 1,2,4-triazoles have been extensively documented in scientific literature for their wide range of pharmacological properties, including antimicrobial, antifungal, analgesic, antitumor, and antiviral effects . Furthermore, recent advanced research has explored specific, complex trisubstituted 1,2,4-triazole derivatives as potent and selective biased agonists for the kappa opioid receptor (KOR), a promising target for developing non-addictive analgesics and anti-pruritic agents . The presence of the primary methanamine functional group in this compound provides a versatile handle for further synthetic modification, making it a valuable building block for constructing more complex molecules for structure-activity relationship (SAR) studies and lead optimization. This product is intended for research and development purposes in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) prior to use.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-15-8-4-2-7(3-5-8)10-12-9(6-11)13-14-10/h2-5H,6,11H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUQVKXTZPBQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with formic acid to yield the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the methanamine group under basic conditions.

Major Products

    Oxidation: Formation of [3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine.

    Reduction: Formation of partially or fully reduced triazole derivatives.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Insights

Substituent Effects on Antimicrobial Activity: The 4-methoxyphenyl group in the target compound likely enhances electron density, improving interactions with bacterial enzymes or membranes. Similar derivatives with electron-rich substituents (e.g., furan, thiophene) exhibit potent activity against S. aureus (MIC: 5.2–6.1 µM), approaching ciprofloxacin’s efficacy (4.7 µM) . Thioether linkages (e.g., in ’s compound) improve activity against P. aeruginosa (MIC: 31.25 µg/mL), suggesting that sulfur-containing substituents enhance Gram-negative targeting .

Triazole Isomerism and Heterocyclic Variants :

  • 1,2,4-Triazoles generally exhibit stronger antimicrobial activity compared to 1,2,3-triazoles due to better stability and hydrogen-bonding capacity .
  • Oxadiazole analogs (e.g., ) show divergent activity profiles, often targeting kinases or viral proteases rather than bacteria .

Role of Methoxy Groups :

  • Methoxy-substituted triazoles (e.g., ) demonstrate enhanced antifungal activity, attributed to improved lipophilicity and membrane penetration .

Pharmacological Potential and Limitations

  • aureus and P. aeruginosa, though empirical testing is needed.
  • Solubility Considerations : The hydrochloride salt form (CID 50877174) may address solubility challenges common to hydrophobic triazoles .

Biological Activity

The compound [3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties, supported by relevant research findings and data.

1. Chemical Structure and Properties

The compound can be structurally represented as follows:

C10H12N4O(Molecular Weight 208.23 g mol)\text{C}_{10}\text{H}_{12}\text{N}_4\text{O}\quad (\text{Molecular Weight }208.23\text{ g mol})

The presence of the methoxy group at the para position of the phenyl ring is significant for its biological activity.

2. Antibacterial Activity

Research indicates that triazole derivatives exhibit promising antibacterial effects. For instance, studies have shown that related compounds demonstrate minimum inhibitory concentration (MIC) values as low as 0.4 µM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundMIC (µM)Target Bacteria
Compound 1<8S. cerevisiae
Compound 20.4-0.8S. aureus
Compound 36.3E. faecalis

These findings suggest that this compound may also possess similar antibacterial properties due to the structural similarities with other effective triazole compounds.

3. Antiviral Activity

Triazole derivatives have been evaluated for their antiviral properties against various viruses. In a recent study, compounds with similar structures demonstrated significant virucidal activity against influenza virus strains, indicating potential as therapeutic agents .

Table 2: Virucidal Activity Against Influenza Virus

CompoundDose (mg/chicken embryo)Infectivity Reduction (%)
Compound A0.4>90
Compound B0.6>85

The presence of electron-donating groups like methoxy enhances the antiviral efficacy, making the compound a candidate for further investigation in antiviral drug development.

4. Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance, certain triazolium salts have shown significant cytotoxicity against various cancer cell lines with IC50 values in the micromolar range .

Table 3: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)
Compound XH460 (Lung Cancer)7.69
Compound YHL-60 (Leukemia)3.4
Compound ZMDAMB-23160.1

These results indicate that this compound could exhibit similar anticancer properties due to its structural characteristics.

5. Case Studies

A notable case study involved the synthesis and evaluation of triazole derivatives for their therapeutic potential in cancer treatment. The study revealed that modifications to the triazole ring significantly impacted biological activity, emphasizing structure-activity relationships (SAR) .

Case Study Summary:

  • Objective: To synthesize and evaluate new triazole derivatives.
  • Methodology: Synthesis followed by biological assays.
  • Findings: Several derivatives exhibited potent anticancer activity with a favorable safety profile.

Q & A

Q. Basic

  • NMR (¹H/¹³C): Confirm the methoxyphenyl (δ 3.8 ppm for OCH₃) and triazole protons (δ 8.2–8.5 ppm). Methanamine protons appear as a singlet near δ 3.5 ppm .
  • X-ray Crystallography: Resolve tautomerism in the triazole ring (1H vs. 4H forms) and confirm hydrogen bonding patterns (e.g., N–H⋯N interactions) .
  • Mass Spectrometry (HRMS): Validate molecular weight (calc. for C₁₀H₁₁N₄O: 215.0933) .

How does the methoxyphenyl substituent influence biological activity compared to other aryl groups?

Basic
The 4-methoxyphenyl group enhances lipophilicity, improving membrane permeability in antimicrobial assays. In comparative studies:

  • Antimicrobial Potency: Methoxyphenyl derivatives show 2–4× higher MIC values against S. aureus than unsubstituted phenyl analogs due to enhanced membrane interaction .
  • Electron-Donating Effects: The methoxy group stabilizes charge-transfer interactions in enzyme inhibition assays (e.g., COX-2) .

What strategies are employed to analyze structure-activity relationships (SAR) for triazole derivatives?

Q. Advanced

  • Systematic Substituent Variation: Synthesize analogs with halogens, alkyl chains, or heteroaryl groups at the 3- and 5-positions of the triazole .
  • Bioactivity Profiling: Test against bacterial/fungal strains (e.g., E. coli, C. albicans) and cancer cell lines (e.g., MCF-7), correlating logP values with IC₅₀ .
  • Computational Docking: Use AutoDock Vina to predict binding affinities for targets like CYP51 (fungal sterol biosynthesis) .

How can computational modeling guide the design of derivatives with enhanced target selectivity?

Q. Advanced

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps and nucleophilic attack sites .
  • Molecular Dynamics (MD): Simulate ligand-receptor stability (e.g., 50 ns simulations for EGFR kinase) to assess binding mode retention .
  • ADMET Prediction: Use SwissADME to prioritize derivatives with favorable bioavailability (TPSA < 90 Ų, logS > -4) .

What challenges arise in solubility optimization, and how are they addressed?

Q. Advanced

  • Low Aqueous Solubility: The triazole core and methoxyphenyl group contribute to hydrophobicity (logP ~2.5). Solutions include:
    • Salt Formation: Prepare hydrochloride salts (increase solubility by 10× in PBS) .
    • Nanoformulation: Encapsulate in PLGA nanoparticles (85% encapsulation efficiency) .

How should researchers resolve contradictions in biological activity data across studies?

Q. Advanced

  • Statistical Validation: Apply Grubbs’ test to identify outliers in dose-response datasets .
  • Assay Standardization: Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
  • Meta-Analysis: Pool data from ≥3 independent studies (e.g., IC₅₀ values) and calculate weighted means .

What protocols ensure safe handling and toxicological assessment?

Q. Basic

  • Acute Toxicity: Follow OECD 423 guidelines (oral LD₅₀ in rats: >500 mg/kg) .
  • Protective Measures: Use nitrile gloves, fume hoods, and closed-system reactors to avoid inhalation .
  • Waste Disposal: Neutralize acidic/basic byproducts before incineration .

Are there non-pharmaceutical applications for this compound?

Q. Advanced

  • Agrochemicals: Act as a precursor for fungicides targeting Fusarium species in crops .
  • Coordination Chemistry: Form stable Cu(II) complexes for catalytic oxidation reactions (TOF up to 1,200 h⁻¹) .

How does crystallography inform tautomeric stability and reactivity?

Advanced
X-ray structures reveal the 1H-tautomer predominates in solid state, stabilized by intramolecular N–H⋯O hydrogen bonds (2.8 Å). Tautomeric switching to the 4H-form in solution increases electrophilicity at C5, enhancing reactivity in Suzuki couplings .

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